Physicochemical Differentiation: ClogP and Molecular Weight vs. 4-Methyl Analog (CAS 1105196-73-3)
The 4-cyclopropyl substituent increases both molecular weight and lipophilicity compared to the widely available 4-methyl analog. This difference alters distribution coefficients and membrane permeability, which are critical parameters in cell-based assays and in vivo studies. The target compound has a molecular weight of 266.30 g/mol and a calculated LogP (ClogP) approximately 0.5–0.8 units higher than the 4-methyl analog, which has a molecular weight of 240.26 g/mol [1][2].
| Evidence Dimension | Molecular weight and lipophilicity (ClogP) |
|---|---|
| Target Compound Data | Molecular weight: 266.30 g/mol; ClogP: ~2.8 (estimated) |
| Comparator Or Baseline | 4-methyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one (CAS 1105196-73-3): Molecular weight: 240.26 g/mol; ClogP: ~2.2 (estimated) |
| Quantified Difference | ΔMW = +26.04 g/mol; ΔClogP ≈ +0.6 |
| Conditions | Calculated using standard cheminformatics algorithms; values are consensus estimates from ChemSrc and MolCore datasheets. |
Why This Matters
Higher lipophilicity can improve passive membrane permeability and CNS penetration potential, directly impacting the selection of the correct analog for blood-brain barrier or intracellular target assays.
- [1] ChemSrc. 4-cyclopropyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one. CAS 1105197-37-2. https://m.chemsrc.com/en/cas/1105197-37-2_1733538.html (accessed 2026-04-28). View Source
- [2] ChemSrc. 4-methyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one. CAS 1105196-73-3. https://m.chemsrc.com/en/cas/1105196-73-3.html (accessed 2026-04-28). View Source
